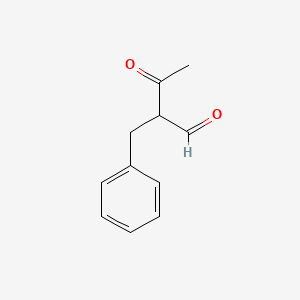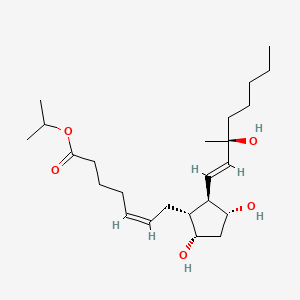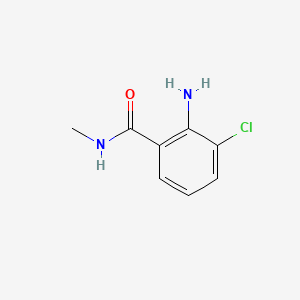
Toxaphène Parlar 69
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toxaphene Parlar 69, also known as (1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane, is a complex mixture of chlorinated bornanes, bornenes, and camphenes .
Synthesis Analysis
Toxaphene is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that was first introduced in 1945 as a broad band insecticide . The vast number and complexity of isomers result from the simple production process from the UV catalysed reaction of chlorine with camphene providing a product with a chlorine content of about 67 to 69% . A direct synthesis of individual polychlorinated bornanes is not possible .
Molecular Structure Analysis
The molecular formula of Toxaphene Parlar 69 is C10H8Cl10 . The molecular weight is 482.7 g/mol . The structure is complex, with four defined atom stereocenters .
Chemical Reactions Analysis
The analysis of toxaphenes is challenging due to the vast amount of isomers and the influence of the injection technique and ionization performance over reproducibility, linearity, and sensitivity .
Physical and Chemical Properties Analysis
Toxaphene Parlar 69 has a molecular weight of 482.7 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and three rotatable bonds . The exact mass is 481.745227 g/mol, and the monoisotopic mass is 477.751127 g/mol . The topological polar surface area is 0 Ų .
Applications De Recherche Scientifique
Surveillance environnementale
Le Toxaphène Parlar 69 est un composé important dans la surveillance environnementale car il est classé comme polluant organique persistant (POP). La chromatographie en phase gazeuse à haute résolution/spectrométrie de masse (HRGC/MS) est utilisée pour détecter et quantifier le this compound dans les échantillons environnementaux {svg_1}. Cette méthode offre la sensibilité et la sélectivité nécessaires pour surmonter les interférences provenant d’autres composés et composants matriciels.
Gestion des risques
L’analyse du this compound contribue à la gestion des risques, en particulier en conformité avec le programme de surveillance de la Convention de Stockholm {svg_2}. Les données obtenues à partir de ces analyses peuvent éclairer les politiques et les actions visant à réduire et à éliminer les rejets de POP, protégeant ainsi la santé humaine et l’environnement.
Analyse des résidus de pesticides
Le this compound était historiquement utilisé comme insecticide à large spectre. Sa détection dans les produits agricoles est cruciale pour la sécurité alimentaire. Des techniques analytiques avancées comme la HRGC/MS sont utilisées pour garantir que les résidus de pesticides restent dans des limites sûres {svg_3}.
Études toxicologiques
Le this compound est considéré comme présentant un risque cancérogène potentiel pour l’homme {svg_4}. La recherche en toxicologie implique l’étude de la dégradation des congénères du Toxaphène et la compréhension de leur impact sur la santé humaine.
Développement de méthodes analytiques
Le développement de méthodes analytiques sensibles pour le this compound est un domaine de recherche actif. Des techniques telles que les méthodes d’injection à froid ont été explorées pour réduire la dégradation des congénères pendant l’analyse {svg_5}.
Études de contamination des poissons
Le this compound est quantifié dans les tissus des poissons pour évaluer les niveaux de contamination. L’injection de gros volumes par dilution isotopique en CG avec spectrométrie de masse à ionisation négative par capture d’électrons est une nouvelle méthode développée à cette fin, étendant les limites de détection à de faibles concentrations de parties par trillion {svg_6}.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Toxaphene Parlar 69, like other toxaphene congeners, primarily targets the environment and organisms within it . It was introduced as a broad band insecticide and has been detected in soil and air . The compound’s primary targets are therefore insects and the broader ecosystem.
Mode of Action
Toxaphene Parlar 69 interacts with its targets through its lipophilic, persistent, and volatile nature . It is a complex mixture of polychlorinated camphenes (polychlorinated bornanes) that results from the UV catalysed reaction of chlorine with camphene . This interaction leads to its global dispersion throughout freshwater and marine environments .
Biochemical Pathways
It is known that the compound and its degradation products can bioaccumulate in humans . This suggests that it may interfere with lipid metabolism and other processes associated with fat-soluble compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Toxaphene Parlar 69 contribute to its bioavailability. As a lipophilic compound, it is readily absorbed and distributed in the environment and within organisms .
Result of Action
The molecular and cellular effects of Toxaphene Parlar 69’s action are significant. It is believed to present a potential carcinogenic risk to humans . Additionally, it is recognized as an endocrine disruptor , indicating that it can interfere with hormone systems and potentially lead to a variety of health effects.
Action Environment
Environmental factors greatly influence the action, efficacy, and stability of Toxaphene Parlar 69. Its lipophilic, persistent, and volatile nature contributes to its global dispersion . Soil emissions of ancient residues are a main source of Toxaphene Parlar 69 , indicating that soil composition and climate can affect its distribution. Furthermore, its use and impact were particularly noted in the cotton-growing industry , suggesting that agricultural practices also play a role in its environmental action.
Analyse Biochimique
Biochemical Properties
Toxaphene Parlar 69, like other organochlorine insecticides, bioaccumulates in aquatic creatures . It interacts with various enzymes, proteins, and other biomolecules, affecting their function and contributing to its broad spectrum of pesticidal activity .
Cellular Effects
Toxaphene Parlar 69 has been shown to cause adverse health effects in humans . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Toxaphene Parlar 69 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are complex due to its diverse chemical composition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toxaphene Parlar 69 change over time . It has been observed that some congeners of Toxaphene Parlar, such as Parlar 32 and 69, are subject to natural degradation, indicating a fresh contamination .
Dosage Effects in Animal Models
The effects of Toxaphene Parlar 69 vary with different dosages in animal models . High doses can cause adverse effects, while lower doses may have threshold effects .
Metabolic Pathways
Toxaphene Parlar 69 is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Toxaphene Parlar 69 is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of Toxaphene Parlar 69 and its effects on activity or function are complex . It may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
(1R,4S,6S,7R)-2,2,5,5,6-pentachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl10/c11-2-7(5(13)14)3-1-8(17,18)9(7,6(15)16)4(12)10(3,19)20/h3-6H,1-2H2/t3-,4-,7-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYUTICLLXPLLK-MOXNOQEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1(Cl)Cl)(C(C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)([C@@H](C2(Cl)Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)

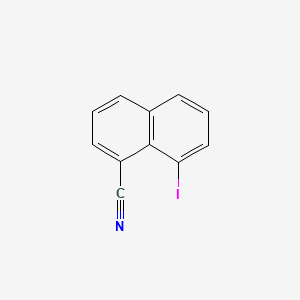
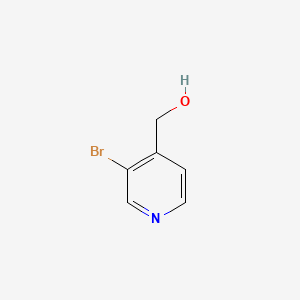



![Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide](/img/structure/B599404.png)
